molecular formula C10H8O4 B15069999 7-Hydroxy-8-(hydroxymethyl)chromen-4-one CAS No. 20050-50-4

7-Hydroxy-8-(hydroxymethyl)chromen-4-one

Cat. No.: B15069999
CAS No.: 20050-50-4
M. Wt: 192.17 g/mol
InChI Key: YHPZNOCRGSDVDJ-UHFFFAOYSA-N
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Description

7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their medicinal properties. The structure of 7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one includes a chromenone core with hydroxy and hydroxymethyl substituents, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one can be achieved through several methods. One common approach involves the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts. For instance, the reaction of 7-hydroxycoumarin with formaldehyde under basic conditions can yield 7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one .

Industrial Production Methods

Industrial production of coumarin derivatives, including 7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one, often involves optimizing reaction conditions to maximize yield and purity. This may include the use of various catalysts, solvents, and reaction temperatures. The Pechmann condensation remains a widely used method due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one has numerous applications in scientific research:

Mechanism of Action

The biological activity of 7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one is attributed to its ability to interact with various molecular targets and pathways. For example, it can inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, its structure allows it to bind to DNA and proteins, influencing cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylcoumarin: Known for its choleretic properties.

    7-hydroxy-4-methyl-8-(hydroxymethyl)chromen-2-one: Similar structure with additional methyl group.

    4-hydroxycoumarin: Used as an anticoagulant.

Uniqueness

7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group at the 8-position enhances its reactivity and potential for further functionalization compared to other coumarin derivatives .

Properties

CAS No.

20050-50-4

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

7-hydroxy-8-(hydroxymethyl)chromen-4-one

InChI

InChI=1S/C10H8O4/c11-5-7-8(12)2-1-6-9(13)3-4-14-10(6)7/h1-4,11-12H,5H2

InChI Key

YHPZNOCRGSDVDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C=CO2)CO)O

Origin of Product

United States

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